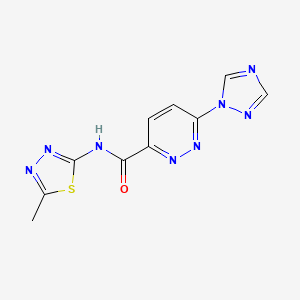

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It features a thiadiazole ring fused with a pyridazine ring, which is further substituted with a triazole group and a carboxamide group

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N8OS/c1-6-14-17-10(20-6)13-9(19)7-2-3-8(16-15-7)18-5-11-4-12-18/h2-5H,1H3,(H,13,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPCZNMIFXENIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and triazole precursors. These precursors are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out at elevated temperatures to ensure completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The carboxamide group can be oxidized to form carboxylic acids.

Reduction: The triazole ring can be reduced to form amines.

Substitution: The thiadiazole and pyridazine rings can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like ammonia (NH3) and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted thiadiazoles and pyridazines.

Scientific Research Applications

Energy Storage Applications

Lithium salts, including lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate, are crucial in the development of advanced electrolytes for lithium-ion batteries. The compound can enhance the performance and stability of electrolytes in energy storage devices, particularly in:

- Lithium-Ion Batteries : Lithium salts improve ionic conductivity and electrochemical stability, which are essential for high-performance batteries. The incorporation of lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate can potentially increase the operational voltage range and cycle life of these batteries .

- Supercapacitors : The compound's ability to facilitate charge transfer makes it suitable for use in supercapacitors, where rapid charge and discharge cycles are required. Its unique structure may contribute to higher energy density and efficiency .

Organic Synthesis

In organic chemistry, lithium salts are often used as reagents or catalysts. Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate has potential applications in:

- Nucleophilic Substitution Reactions : The compound can act as a nucleophile in reactions involving sulfonate esters, facilitating the formation of sulfones and other derivatives. This property is particularly useful in synthesizing complex organic molecules .

- Synthesis of Heterocycles : The presence of the pyridine moiety allows for the formation of various heterocycles through cyclization reactions. This aspect is valuable in the pharmaceutical industry for developing new drug candidates .

Pharmaceutical Development

The pharmaceutical industry can benefit from lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate due to its potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds containing sulfur and nitrogen heterocycles may exhibit antimicrobial activity. Thus, lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate could be explored for developing new antimicrobial agents .

- Drug Delivery Systems : The compound's solubility characteristics may be advantageous in formulating drug delivery systems, enhancing the bioavailability of poorly soluble drugs .

Case Study 1: Lithium Salts in Battery Technology

A study demonstrated that incorporating lithium bis(fluorosulfonyl) imide (LiFSI) into battery electrolytes significantly improved performance metrics such as charge capacity and cycle stability. This research indicates that similar lithium salts, including lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate, could yield comparable benefits when optimized for specific battery chemistries .

Case Study 2: Synthesis of Sulfones

Research has shown that organolithium compounds can effectively react with sulfonate esters to produce sulfones via nucleophilic substitution mechanisms. This highlights the utility of lithium salts in synthetic organic chemistry, where lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate could serve as a valuable reagent .

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

Triazole derivatives: Compounds containing the triazole ring are also known for their antimicrobial and anticancer properties.

Pyridazine derivatives: These compounds have diverse applications in medicinal chemistry and materials science.

Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide stands out due to its unique combination of functional groups and heterocyclic structures, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Antiviral Activity

Research indicates that derivatives of 1,3,4-thiadiazole possess significant antiviral properties. For instance, compounds containing the thiadiazole ring have shown moderate to high activity against various viruses, including HIV. Specifically, studies have demonstrated that modifications to the thiadiazole moiety can enhance antiviral efficacy. The compound is hypothesized to exhibit similar properties due to its structural similarities with known antiviral agents .

Antibacterial and Antifungal Properties

The 1,3,4-thiadiazole ring system is recognized for its antibacterial and antifungal activities. Compounds with this scaffold have been reported to inhibit the growth of several bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways . For example, derivatives of thiadiazole have been linked to promising results in inhibiting pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Thiadiazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antiviral Activity Study : A derivative was tested for its inhibitory effects on HIV replication in vitro. Results indicated an EC value comparable to existing antiviral treatments but with lower selectivity indices .

- Antibacterial Efficacy : A series of thiadiazole derivatives were synthesized and evaluated against standard bacterial strains. The most active compounds exhibited MIC values in the low micromolar range .

- Antitumor Mechanism Investigation : In vitro studies showed that certain derivatives could significantly reduce cell viability in cancer cell lines through apoptosis induction .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.